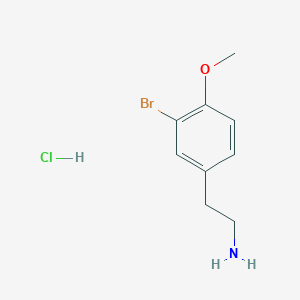
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13BrClNO and a molecular weight of 266.56 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group, which is then reduced to an alkane. This is followed by nitration and subsequent reduction to form the amine group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar multi-step processes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving neurotransmitter analogs and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride include:
- 1-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
- 2-(3-Methoxyphenyl)ethan-1-amine
- 3,4-Dimethoxyphenethylamine
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in research settings where precise molecular interactions are studied.
Propiedades
Fórmula molecular |
C9H13BrClNO |
|---|---|
Peso molecular |
266.56 g/mol |
Nombre IUPAC |
2-(3-bromo-4-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-12-9-3-2-7(4-5-11)6-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H |
Clave InChI |
FYDVUSGLJQTFQS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


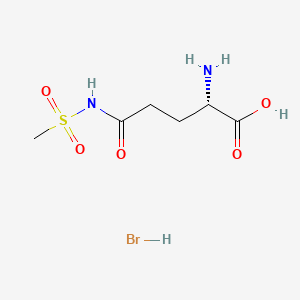
![(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B13496264.png)
![tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13496270.png)
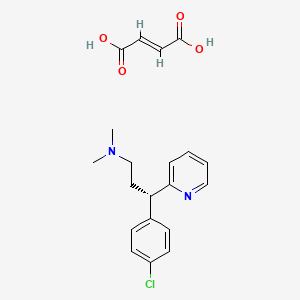
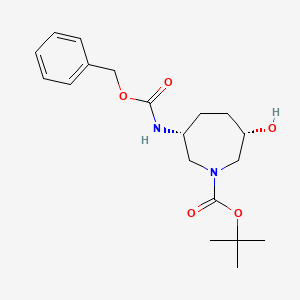
![(1R,2S,4S)-2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13496285.png)

![5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene](/img/structure/B13496291.png)

![1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B13496300.png)

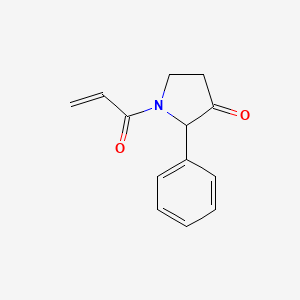

amine hydrochloride](/img/structure/B13496320.png)
